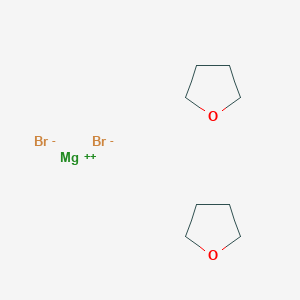
magnesium;oxolane;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;oxolane;dibromide is a chemical compound that consists of magnesium, oxolane (tetrahydrofuran), and dibromide. This compound is often used in organic synthesis and various chemical reactions due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;oxolane;dibromide can be synthesized through the reaction of magnesium with oxolane and dibromine. The reaction typically involves the use of anhydrous conditions to prevent the hydrolysis of the compound. The reaction is carried out in a solvent such as tetrahydrofuran (THF) to stabilize the intermediate products and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium and dibromine. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;oxolane;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The dibromide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and other oxidized products.
Reduction: Reduced forms of the reactants.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Magnesium;oxolane;dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of magnesium;oxolane;dibromide involves its ability to donate electrons and participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the stabilization of reaction intermediates. The oxolane ring provides a stable environment for the reaction, while the dibromide group can undergo substitution or elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium dibromide: Similar in terms of the presence of magnesium and bromide, but lacks the oxolane ring.
Magnesium oxide: Shares the magnesium component but differs significantly in reactivity and applications.
Magnesium sulfate: Contains magnesium but has different chemical properties and uses.
Uniqueness
Magnesium;oxolane;dibromide is unique due to the presence of the oxolane ring, which provides stability and enhances its reactivity in organic synthesis. This makes it a valuable reagent in various chemical reactions and industrial applications.
Eigenschaften
Molekularformel |
C8H16Br2MgO2 |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
magnesium;oxolane;dibromide |
InChI |
InChI=1S/2C4H8O.2BrH.Mg/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
XBPFBACMBZKMJI-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCOC1.C1CCOC1.[Mg+2].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15093012.png)
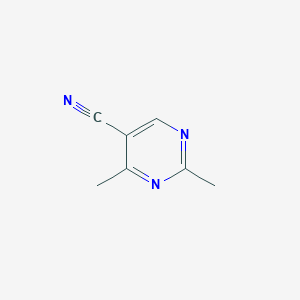
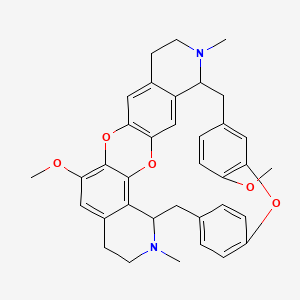
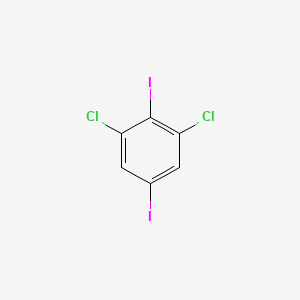
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
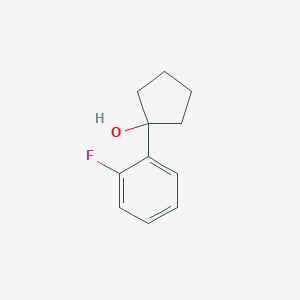
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)
![5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B15093060.png)
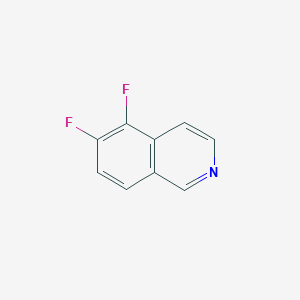


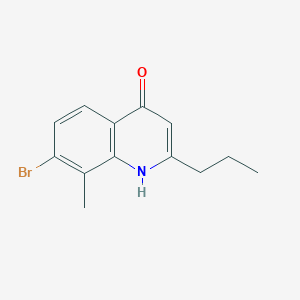
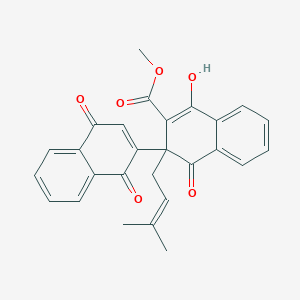
![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
